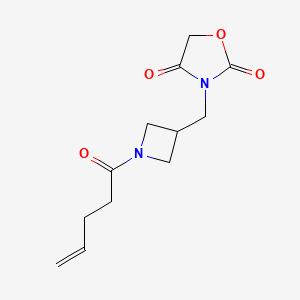

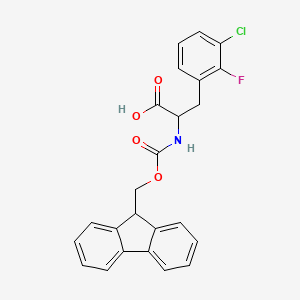

3-((1-(Pent-4-enoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azetidine derivatives are four-membered saturated heterocycles containing one nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting various biological activities .

Synthesis Analysis

The synthesis of new azetidine derivatives can be achieved through aza-Michael addition of NH-heterocycles with methyl 2- (Azetidin- or Oxetan-3-Ylidene)acetates . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .Molecular Structure Analysis

The molecular structure of azetidine derivatives can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of azetidine derivatives include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition .Physical And Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary. For example, one compound, 3-chloro-1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(4-methoxyphenyl)azetidin-2-one, has a molecular weight of 390, a dark yellowish color, a yield of 59%, a melting point of 243–245 °C, and an Rf value of 0.7 .科学的研究の応用

Synthesis and Medicinal Chemistry Applications

Agricultural Fungicides : Famoxadone, a fungicide with a structural motif related to oxazolidinone, demonstrates excellent control of plant pathogens affecting grapes, cereals, tomatoes, potatoes, and other crops. Its discovery underscores the potential of oxazolidinone derivatives in agricultural applications, highlighting their role in protecting vital food sources from fungal diseases (Sternberg et al., 2001).

Antimicrobial Agents : The synthesis of oxazolidinone derivatives for their potential as antimicrobial agents showcases their importance in medicinal chemistry. These compounds have been evaluated against bacterial and fungal strains, indicating their broad spectrum of biological activity and potential for development into new therapeutic agents (Devi et al., 2013).

Novel Synthetic Routes : Research on oxazolidine-2,4-diones includes developing new synthetic routes that utilize atmospheric carbon dioxide, indicating an environmentally friendly approach to accessing these compounds. This method provides a novel and convenient one-pot synthesis, leveraging readily available substrates under mild conditions (Zhang et al., 2015).

Applications in Synthetic Organic Chemistry

- Heterocycle Construction : The oxazolidin-2-one ring is a popular framework in synthetic organic chemistry due to its versatility in constructing complex molecules. Its applications range from serving as chiral auxiliaries in asymmetric synthesis to acting as protective groups for amino alcohols, demonstrating its utility in the synthesis of a wide variety of biologically active compounds (Zappia et al., 2007).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[(1-pent-4-enoylazetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-2-3-4-10(15)13-5-9(6-13)7-14-11(16)8-18-12(14)17/h2,9H,1,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTSAVSHRDCZKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CC(C1)CN2C(=O)COC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2776544.png)

![2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2776547.png)

![1-(3-Chlorophenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2776548.png)

![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2776551.png)

![1-[(1-Benzyltriazol-4-yl)methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2776553.png)

![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)-2-indol-3-YL-2-oxoethanamide](/img/structure/B2776554.png)

![2-Amino-4-(4-ethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2776557.png)

![{2-Amino-1-[4-(methylethyl)phenyl]ethyl}diethylamine](/img/structure/B2776564.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2776567.png)